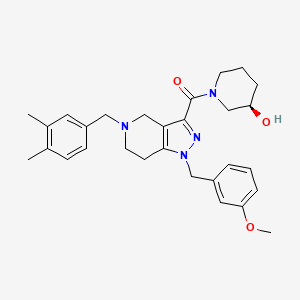

![molecular formula C20H12N2NaO4 B1667841 [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt CAS No. 979-88-4](/img/structure/B1667841.png)

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

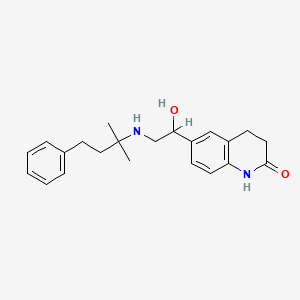

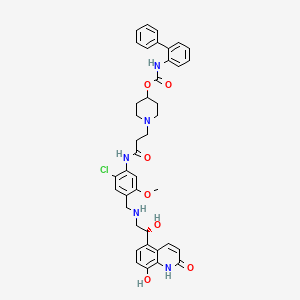

2,2’-Biquinoline-4,4’-dicarboxylic acid (BCA) is a colorimetric reagent for the detection of copper (Cu+). BCA and Cu+ form a stable 2:1 complex that has an absorbance maximum at 562 nm. It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions.

BCA Disodium, also known as Bicinchoninic Acid Sodium, is used for the determination of Cu and protein concentration in assays.

Mecanismo De Acción

Target of Action

BCA Disodium, also known as Disodium 2,2’-biquinoline-4,4’-dicarboxylate, primarily targets proteins . It is used as a reagent for determining protein concentration . Proteins reduce alkaline Cu (II) to Cu (I), which then complexes with BCA to form a purple complex . The absorbance at 562nm is directly proportional to protein concentration .

Mode of Action

BCA Disodium interacts with its protein targets through a colorimetric reaction . In the presence of proteins, BCA Disodium facilitates the reduction of Cu (II) to Cu (I). This Cu (I) then forms a complex with BCA, resulting in a color change from blue to purple . The intensity of this color change is directly proportional to the concentration of protein present .

Biochemical Pathways

The primary biochemical pathway affected by BCA Disodium is the protein quantification pathway . The interaction of BCA Disodium with proteins leads to the formation of a Cu (I)-BCA complex, which can be quantified colorimetrically . This allows for the measurement of protein concentration in a given solution .

Result of Action

The primary result of BCA Disodium’s action is the quantification of protein concentration . By interacting with proteins and inducing a color change, BCA Disodium allows for the measurement of protein concentration in a solution . This is particularly useful in biochemical research and clinical diagnostics.

Action Environment

The action of BCA Disodium can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction . Additionally, the presence of other substances, such as detergents or reducing agents, can interfere with the reaction and affect the accuracy of protein quantification . Therefore, it is crucial to control these environmental factors to ensure the accurate functioning of BCA Disodium.

Análisis Bioquímico

Biochemical Properties

BCA Disodium plays a crucial role in biochemical reactions, particularly in protein quantification. The BCA assay relies on the reduction of Cu^2+ ions to Cu^1+ ions by protein in an alkaline medium . The Cu^1+ ions then react with bicinchoninic acid (BCA), forming a complex that absorbs light at 562 nm . The amount of complex formed is proportional to the amount of protein present in the sample . This interaction between BCA Disodium and proteins is fundamental to its role in biochemical reactions.

Cellular Effects

The effects of BCA Disodium on various types of cells and cellular processes are primarily related to its role in protein quantification. The BCA assay, which utilizes BCA Disodium, is widely used in biochemical research, biotechnology, and clinical diagnostics for the quantification of total protein in various sample types such as serum, plasma, and cell lysates .

Molecular Mechanism

The molecular mechanism of BCA Disodium involves two key reactions. First, the peptide bonds in protein reduce Cu^2+ ions from the copper (II) sulfate to Cu^1+ (a temperature-dependent reaction). The amount of Cu^2+ reduced is proportional to the amount of protein present in the solution . Next, two molecules of bicinchoninic acid chelate with each Cu^1+ ion, forming a purple-colored complex that strongly absorbs light at a wavelength of 562 nm .

Temporal Effects in Laboratory Settings

The effects of BCA Disodium over time in laboratory settings are primarily related to its role in the BCA assay. The BCA assay is a temperature-dependent reaction, with higher temperatures (37 to 60 °C) recommended to increase assay sensitivity while minimizing variances caused by unequal amino acid composition .

Metabolic Pathways

BCA Disodium is involved in the metabolic pathway of the BCA assay, which is used for protein quantification. This pathway involves the reduction of Cu^2+ ions to Cu^1+ ions by protein, followed by the formation of a complex between Cu^1+ ions and bicinchoninic acid .

Propiedades

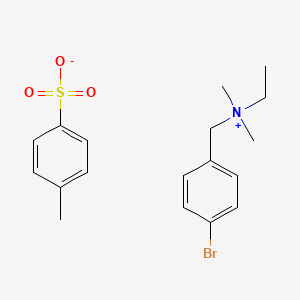

Número CAS |

979-88-4 |

|---|---|

Fórmula molecular |

C20H12N2NaO4 |

Peso molecular |

367.3 g/mol |

Nombre IUPAC |

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |

InChI |

InChI=1S/C20H12N2O4.Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |

Clave InChI |

XOFLBTNKRYTOHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na] |

Apariencia |

Solid powder |

| 979-88-4 | |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BCA Disodium; BCA Disodium salt; Bicinchoninic Acid Sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)